molecular formula C15H22Br2ClNO2 B2637528 1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216574-01-4

1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2637528
CAS No.: 1216574-01-4
M. Wt: 443.6
InChI Key: SEKRVHUSATXHPE-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H22Br2ClNO2 and its molecular weight is 443.6. The purity is usually 95%.
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Biological Activity

1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13_{13}H15_{15}Br2_{2}ClN1_{1}O1_{1}
  • Molecular Weight : 360.58 g/mol

This structure includes a dibromophenoxy group and a piperidine moiety, which are significant for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. This inhibition can lead to anti-inflammatory effects .
  • Antiviral Properties : The compound's structure suggests potential antiviral activity, particularly against pathogens like Staphylococcus aureus, as indicated by studies on related compounds targeting virulence factors .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anti-inflammatory Activity

Research has shown that similar dibromophenoxy derivatives can selectively inhibit COX-2 over COX-1, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Preliminary studies suggest that compounds with similar structures can inhibit the production of virulence factors in bacteria such as Staphylococcus aureus. This inhibition could provide a novel approach to treating infections associated with toxic shock syndrome .

Case Studies and Research Findings

StudyFindings
Study on COX Inhibition Demonstrated that dibromophenoxy derivatives significantly reduce inflammation in animal models by inhibiting COX-2 .
Antiviral Screening Identified potential antiviral properties against Staphylococcus aureus by inhibiting virulence factor production .
Pharmacokinetics Study Showed favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic use .

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br2NO2.ClH/c1-11-4-2-3-7-18(11)9-13(19)10-20-15-6-5-12(16)8-14(15)17;/h5-6,8,11,13,19H,2-4,7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKRVHUSATXHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=C(C=C(C=C2)Br)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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